N-[(4-methylphenyl)methyl]methanesulfonamide
Description
N-[(4-Methylphenyl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-methylbenzyl moiety. Its structure (CH₃C₆H₄CH₂-NH-SO₂-CH₃) combines the hydrophobic 4-methylbenzyl group with the polar sulfonamide functionality, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-3-5-9(6-4-8)7-10-13(2,11)12/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDFMIJUDOASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258191 | |
| Record name | N-[(4-Methylphenyl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42060-28-6 | |
| Record name | N-[(4-Methylphenyl)methyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42060-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 4-methylbenzenemethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylphenyl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences and similarities between N-[(4-methylphenyl)methyl]methanesulfonamide and related sulfonamide derivatives:
Key Observations:
- Heterocyclic Variations : The furylmethyl substituent in N-(2-furylmethyl)methanesulfonamide introduces a heterocyclic ring, altering electronic properties and reactivity compared to purely aromatic systems .
Physicochemical Properties
While direct data on the target compound are sparse, inferences can be drawn from analogs:
- Hydrophobicity: The 4-methylbenzyl group likely reduces water solubility compared to derivatives with polar substituents (e.g., -NO₂ in N-Methyl-1-(4-nitrophenyl)methanesulfonamide ).
- Thermal Stability : Sulfonamides with rigid aromatic systems (e.g., bis-sulfonamides) often exhibit higher melting points due to crystalline packing facilitated by hydrogen bonds .
Biological Activity
N-[(4-methylphenyl)methyl]methanesulfonamide, also known by its CAS number 42060-28-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a 4-methylphenyl moiety, which influences its chemical reactivity and biological interactions. The general formula can be represented as:
This structure allows the compound to participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent . The mechanism likely involves the inhibition of bacterial folic acid synthesis, a common action among sulfonamides.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages. This action could be beneficial in treating inflammatory diseases by modulating immune responses .
Antitumor Activity
Emerging evidence points to the antitumor potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways . This suggests a dual role as both an antimicrobial and anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target enzymes, inhibiting their activity.
- Cytokine Modulation : The compound influences cytokine production, thereby affecting inflammatory responses.
- Induction of Apoptosis : It triggers apoptotic pathways in tumor cells, leading to cell death.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Antimicrobial Efficacy Study : A controlled study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to untreated controls.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased swelling and pain response, demonstrating its therapeutic potential in inflammatory conditions.
- Cancer Cell Line Testing : Various cancer cell lines were treated with the compound, revealing dose-dependent cytotoxic effects and suggesting further exploration for potential cancer therapies.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N-(4-chlorophenyl)methanesulfonamide | Moderate | Yes | Limited |
| N-(phenyl)methanesulfonamide | Yes | Limited | No |
This table illustrates that while several sulfonamides share similar properties, this compound stands out due to its robust activity across multiple biological domains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
